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2-Amino-3-(1,3-thiazol-2-yl)propanamide

Cat. No.: B13300387
M. Wt: 171.22 g/mol
InChI Key: XHPYTOLGPKNKOS-UHFFFAOYSA-N
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Description

Significance of Thiazole-Containing Scaffolds in Contemporary Medicinal Chemistry and Drug Discovery

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone in medicinal chemistry. nih.govresearchgate.net This structural motif is present in a wide array of natural products and synthetic compounds, exhibiting a broad spectrum of pharmacological activities. nih.gov Its versatility is demonstrated by its presence in numerous clinically approved drugs. nih.gov

The significance of the thiazole scaffold can be attributed to several key factors:

Diverse Biological Activities: Thiazole derivatives have been shown to possess a remarkable range of biological effects, including antimicrobial, antifungal, antiviral, anti-inflammatory, anticancer, and antihypertensive properties. nih.govnih.gov

Structural Core of Essential Medicines: The thiazole ring is a fundamental component of various established therapeutic agents. For instance, it is found in the vitamin thiamine (B1217682) (Vitamin B1), which is crucial for nerve function, and in the structure of penicillins, which have revolutionized the treatment of bacterial infections. nih.gov

Reactivity and Synthetic Accessibility: The thiazole ring's aromatic nature allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. nih.gov Standard synthetic methodologies, such as the Hantzsch thiazole synthesis, provide reliable routes to construct this heterocyclic system. nih.gov

The following table highlights some of the therapeutic areas where thiazole-containing compounds have made a significant impact:

Therapeutic AreaExamples of Thiazole-Containing Drugs or Compounds
Anticancer Dasatinib, Tiazofurin
Antiviral Ritonavir
Antifungal Abafungin
Antibacterial Sulfathiazole, Cefdinir
Anti-inflammatory Meloxicam

Importance of Alpha-Amino Acid and Propanamide Motifs in the Design of Biologically Active Molecules

Alpha-amino acids are the fundamental building blocks of proteins and are integral to a vast number of biological processes. Their incorporation into drug design is a well-established strategy to enhance biological activity and improve pharmacokinetic profiles. The propanamide motif, a three-carbon amide, is also a common feature in many biologically active molecules.

The strategic inclusion of these motifs in drug design is based on several principles:

Biocompatibility and Cellular Uptake: Amino acid transporters in the body can facilitate the cellular uptake of drugs that mimic the structure of natural amino acids, potentially increasing their bioavailability.

Chirality and Stereospecific Interactions: The chiral nature of alpha-amino acids allows for stereospecific interactions with biological targets such as enzymes and receptors, which can lead to improved potency and selectivity.

Hydrogen Bonding Capabilities: The amide group in both the alpha-amino acid and propanamide structures can participate in hydrogen bonding, a crucial interaction for binding to biological macromolecules.

Metabolic Stability: The amide bond is a common feature in peptides and proteins, and its presence in a drug molecule can influence its metabolic stability.

Structural Elucidation and Academic Classification of 2-Amino-3-(1,3-thiazol-2-yl)propanamide as a Thiazole-Substituted Alpha-Amino Acid Derivative

This compound is classified as a thiazole-substituted alpha-amino acid derivative. A detailed examination of its structure reveals the following key features:

Alpha-Amino Acid Core: The molecule possesses a central carbon atom (the alpha-carbon) bonded to an amino group (-NH2), a carboxyl group in the form of a primary amide (-CONH2), a hydrogen atom, and a side chain.

Thiazole Side Chain: The side chain consists of a methylene (B1212753) bridge (-CH2-) attached to the 2-position of a 1,3-thiazole ring.

Propanamide Terminus: The carboxylic acid group typical of an amino acid is present as a propanamide, which is a three-carbon amide.

The systematic IUPAC name for this compound is this compound. It can also be considered a derivative of the amino acid alanine, where one of the beta-hydrogens is replaced by a thiazole-2-yl group, and the carboxylic acid is in the form of an amide. The precursor to this compound is 2-Amino-3-(thiazol-2-yl)propanoic acid, which has the CAS Number 1007-43-8. pharmaffiliates.com

The following table summarizes the key structural features of this compound:

Structural ComponentDescription
Core Structure Alpha-amino acid
Side Chain Thiazol-2-ylmethyl
Functional Groups Amino group (-NH2), Propanamide (-CONH2), Thiazole ring
Chemical Formula C6H9N3OS

The presence of both the thiazole ring and the alpha-amino acid amide structure suggests that this compound may exhibit interesting biological properties, making it a subject of interest in medicinal chemistry research. The thiazole moiety provides a site for potential interactions with biological targets, while the amino acid-like structure could influence its transport and metabolism.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3OS B13300387 2-Amino-3-(1,3-thiazol-2-yl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

2-amino-3-(1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H9N3OS/c7-4(6(8)10)3-5-9-1-2-11-5/h1-2,4H,3,7H2,(H2,8,10)

InChI Key

XHPYTOLGPKNKOS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=N1)CC(C(=O)N)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 3 1,3 Thiazol 2 Yl Propanamide and Its Structural Analogues

Strategies for Thiazole (B1198619) Ring Formation within Propanamide Conjugates

The thiazole ring is a fundamental component of many biologically active compounds. researchgate.net Its synthesis, particularly when attached to an amino acid-like framework, relies on well-established cyclization reactions.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the formation of thiazole rings. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The mechanism begins with an SN2 reaction, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.com This method is known for being high-yielding and straightforward to perform. chemhelpasap.com

In the context of propanamide conjugates, the thioamide precursor is often derived from an amino acid. For instance, N-protected amino acids can be converted first to their corresponding amides and subsequently to thioamides using reagents like Lawesson's reagent. nih.gov These thioamides can then be reacted with an appropriate α-halocarbonyl compound, such as ethyl bromopyruvate, to construct the thiazole ring directly onto the amino acid framework. nih.govfigshare.com

Modern adaptations of the Hantzsch synthesis have been developed to improve reaction times and yields. figshare.com Microwave-assisted synthesis, for example, has been successfully employed for the rapid and efficient preparation of thiazoles from thioamides and ethyl bromopyruvate, often without the need for a catalyst. figshare.com Green chemistry approaches have also been explored, utilizing ultrasonic irradiation and reusable catalysts like silica-supported tungstosilicic acid in one-pot, multi-component reactions to generate Hantzsch thiazole derivatives. mdpi.com These modern methods offer significant advantages in terms of efficiency and environmental impact. mdpi.com

A widely used variation of the Hantzsch synthesis employs thiourea (B124793) or its N-substituted derivatives in place of a simple thioamide. researchgate.net This approach is particularly common for producing 2-aminothiazole (B372263) derivatives. The reaction proceeds through the condensation of an α-halocarbonyl compound with thiourea. nih.govderpharmachemica.com For example, the reaction between 2-bromoacetophenone and thiourea is a classic method to produce 2-amino-4-phenylthiazole. chemhelpasap.com

This strategy is highly adaptable for creating complex structures. In solid-phase synthesis, a thiourea intermediate can be formed on a resin, which then undergoes dehydrative cyclization with an α-bromoketone to yield a resin-bound 2-aminothiazole derivative. nih.gov This allows for the subsequent coupling of various amines to build a diverse library of compounds. nih.gov The reaction conditions can influence the regioselectivity; while reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles, performing the condensation under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers. rsc.org

Precursor 1Precursor 2Key ConditionProduct TypeReference
Thioamide (from amino acid)Ethyl bromopyruvateCaCO₃, EtOHThiazole-amino acid conjugate nih.gov
ThioamideEthyl bromopyruvateMicrowave irradiation2,4-disubstituted thiazole figshare.com
2-BromoacetophenoneThioureaMethanol, heat2-Amino-4-phenylthiazole chemhelpasap.com
α-HaloketoneThiourea/ThioamideUltrasonic irradiationHantzsch thiazole derivatives mdpi.com
N-monosubstituted thioureaα-HaloketoneAcidic (e.g., 10M-HCl)2-imino-2,3-dihydrothiazole rsc.org

Approaches for Constructing the 2-Amino-3-substituted Propanamide Backbone

The propanamide backbone, featuring a chiral alpha-amino center, is typically constructed using standard peptide chemistry methodologies, with a focus on forming the crucial amide bond and controlling stereochemistry.

The formation of the amide bond is a critical step in linking the thiazole-containing moiety to the rest of the propanamide structure or in derivatizing the core molecule. This is typically achieved through the coupling of a carboxylic acid with an amine. ucl.ac.uk A variety of coupling reagents are employed to activate the carboxylic acid and facilitate the reaction.

Commonly used reagents in the synthesis of thiazole-propanamide derivatives include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and uronium/aminium-based reagents such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU). nih.govnih.govpeptide.com These reactions are often performed in the presence of additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions, such as racemization. nih.govpeptide.com A base, typically diisopropylethylamine (DIEA), is also added to neutralize acids formed during the reaction. nih.gov For example, a thiazole-containing carboxylic acid can be coupled with an amine using a combination of HCTU, HOBt, and DIEA to furnish the final amide product. nih.gov

Coupling ReagentAdditive/BaseApplication ExampleReference
HCTU, HOBtDIEACoupling of a thiazole-acid with an amine nih.gov
EDCI-Coupling of 2-aminothiazole with carboxylic acids nih.gov
HATU-Fast coupling with less epimerization peptide.com
DIC, HOBtDMAP (catalytic)Minimizes racemization during coupling peptide.com

Maintaining the stereochemical integrity of the α-amino center is paramount, as the biological activity of chiral molecules is often dependent on their specific configuration. Synthesis typically starts from a commercially available chiral amino acid, which sets the stereochemistry for the final product. nih.gov However, racemization at the α-carbon can occur during certain steps, particularly during the aromatization step of thiazole formation, which may proceed via acid-catalyzed imine-enamine transition states. nih.gov Careful selection of reaction conditions and protecting groups is necessary to mitigate this issue.

Asymmetric synthesis provides a route to control the stereochemistry of newly formed chiral centers. For example, the diastereoselective alkylation of a chiral oxazolidinone with benzyl bromoacetate is a key step in the asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acids, which are structurally related to the propanamide backbone. nih.gov Similarly, conjugate addition of lithium amides to N-acryloyl derivatives derived from L-valine can be used to create β-amino acids with high enantiomeric excess. rsc.org These strategies offer powerful tools for the controlled, stereoselective construction of the propanamide chain when starting from achiral precursors.

Derivatization Strategies for Enhancing Structural Diversity and Lead Optimization

To explore structure-activity relationships (SAR) and optimize the properties of a lead compound, a variety of derivatives are often synthesized. nih.gov The 2-Amino-3-(1,3-thiazol-2-yl)propanamide scaffold offers multiple points for modification, including the thiazole ring, the α-amino group, and the terminal amide.

Structural diversity can be introduced by:

Substitution on the Thiazole Ring : The Hantzsch synthesis allows for variation by changing the α-halocarbonyl precursor, leading to different substituents at the 4- and/or 5-positions of the thiazole ring. mdpi.comnih.gov

Modification of the α-Amino Group : The primary amino group can be acylated, alkylated, or converted to a sulfonamide to probe its role in biological interactions. nih.govexcli.de For instance, reacting 2-aminothiazole with various sulfonyl chlorides yields a library of sulfonamide derivatives. excli.de

Varying the Propanamide Chain : The terminal amide can be modified by coupling the core thiazole-amino acid with a wide range of different amines or anilines. nih.govresearchgate.net This allows for the exploration of different substituents to enhance potency or modulate physicochemical properties. researchgate.net

Hybridization with Other Scaffolds : The core structure can be combined with other pharmacophoric units, a strategy known as molecular hybridization. nih.gov For example, linking the thiazole-propanamide structure to scaffolds like coumarin or other heterocycles can lead to compounds with multi-target activity. researchgate.netnih.gov

These derivatization strategies have been employed to generate libraries of thiazole-propanamide analogues for screening against various biological targets, including those for anticancer, anti-Alzheimer's, and antimicrobial applications. researchgate.netnih.govrsc.org

Functionalization and Substitution Patterns on the Thiazole Moiety

The introduction of various functional groups and substitution patterns onto the thiazole ring of this compound and its analogs is a primary strategy for structural diversification. The classic Hantzsch thiazole synthesis is a foundational method for constructing the thiazole core itself, allowing for the incorporation of substituents at the C4 and C5 positions by selecting appropriately substituted starting materials, such as α-haloketones and thioamides. nih.govderpharmachemica.com This method offers a direct route to producing 2-aminothiazoles with desired alkyl, aryl, or halo substitutions in good yields. nih.gov

For pre-formed thiazole rings, modern cross-coupling reactions provide powerful tools for further functionalization. For instance, the Suzuki coupling reaction has been successfully employed to introduce aryl groups at the C5 position of the 2-aminothiazole ring. This is exemplified by the reaction of a 2-amino-5-bromothiazole derivative with a boronic acid to yield the corresponding 5-aryl-2-aminothiazole. nih.gov The reaction of acetophenone or cyclohexanone with thiourea in the presence of iodine is another method to achieve 4,5-substituted-2-aminothiazoles. nih.gov

The following table summarizes various substitution patterns on the thiazole moiety and the synthetic methods employed:

Substitution PositionSubstituentSynthetic MethodReference
C4 and C5Alkyl, Aryl, HalogenHantzsch Thiazole Synthesis nih.govderpharmachemica.com
C54-FluorophenylSuzuki Coupling nih.gov
C4, C5Various (from acetophenones)Reaction with thiourea and iodine nih.gov

Modifications to the Amide Nitrogen and Terminal Amino Group of the Propanamide Scaffold

Chemical transformations of the propanamide portion of this compound and its analogs offer another avenue for creating structural diversity. These modifications can be directed towards the terminal amino group or the amide nitrogen within the propanamide backbone.

Acylation of the 2-amino group, which is analogous to the terminal amino group of the propanamide side chain, is a common transformation. This is typically achieved by reacting the 2-aminothiazole derivative with various acylating agents such as acid chlorides or acid anhydrides. nih.govnanobioletters.com For instance, treatment of a 2-aminothiazole with acyl halides in dry pyridine leads to the corresponding amides in high yields. nih.gov Similarly, reaction with chloroacetyl chloride under basic conditions can introduce a chloroacetyl amino group. rsc.org Challenges may arise due to the low nucleophilicity of the amino group, which can be overcome by activating the carboxylic acid, for example, with thionyl chloride. nih.gov

Alkylation of the amino group has also been reported. For example, 2-aminobenzothiazoles have been N-alkylated with a chain carrying a naphthalene or phenyl moiety. researchgate.net The reaction of 2-aminothiazole with chloro(alkoxy)methanes can also be used to introduce N-alkoxymethyl groups.

Modifications to the amide nitrogen within the propanamide backbone are generally more challenging. However, in the context of peptidomimetics, which are structurally similar to the compound of interest, methods for such modifications have been explored. For instance, the amide bond can be converted to a thioamide through the use of Lawesson's reagent. nih.gov While direct alkylation or acylation of the amide nitrogen in such structures is less common, the principles of peptide backbone modification can be applied. For example, "safety-catch" linkers used in solid-phase peptide synthesis involve the alkylation of a sulfonamide nitrogen, a group with some electronic similarities to an amide. nih.gov It is noted, however, that such alkylations with electrophiles could potentially react with the sulfur of a thioamide if present. nih.gov

The following table provides examples of modifications to the amino and amide groups in analogous structures:

Functional GroupModificationReagents/ConditionsReference
Terminal Amino GroupAcylationAcyl halides, pyridine nih.gov
Terminal Amino GroupChloroacetylationChloroacetyl chloride, base rsc.org
Terminal Amino GroupN-AlkylationAlkyl halides researchgate.net
Amide BondThioamidationLawesson's reagent nih.gov

Biological Activity Spectrum and Mechanistic Investigations of 2 Amino 3 1,3 Thiazol 2 Yl Propanamide Derivatives

Antimicrobial Activity Research

The thiazole (B1198619) moiety is a key structural feature in a variety of bioactive compounds, and its derivatives have shown considerable promise in combating microbial infections. jocpr.comresearchgate.net Research has focused on their effectiveness against both bacterial and fungal pathogens, including strains that have developed resistance to existing drugs. researchgate.netnih.gov

Antibacterial Efficacy and Spectrum against Clinically Relevant Pathogens

Derivatives of 2-Amino-3-(1,3-thiazol-2-yl)propanamide have demonstrated notable antibacterial activity against a range of clinically significant Gram-positive and Gram-negative bacteria. tandfonline.com Studies have shown that specific structural modifications to the parent compound can lead to enhanced potency and a broader spectrum of activity.

For instance, certain novel synthesized thiazole derivatives have been screened for their antibacterial properties against pathogens such as Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Staphylococcus aureus. nih.gov Some of these compounds exhibited considerable antibacterial activity, with one derivative, p-t, showing more pronounced activity than the standard drugs used for comparison. nih.gov In another study, a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives were synthesized, with compounds 7e and 7f showing the highest antibacterial activity. tandfonline.com The presence of a 4-chlorophenyl substitution on the thiazole ring was a common feature in several of the active compounds. tandfonline.com

Further research has highlighted the potential of these derivatives against multidrug-resistant pathogens. A study on novel thiazole derivatives bearing β-amino acid, azole, and aromatic moieties revealed selective and potent bactericidal activity against Gram-positive pathogens, with significant activity against S. aureus strains that have well-defined resistance mechanisms. nih.gov Specifically, compounds 2a–c showed profound activity against S. aureus with Minimum Inhibitory Concentrations (MIC) ranging from 1–2 µg/mL. nih.gov The investigation of thiourea (B124793) and 4-nitrobenzamide (B147303) derivatives of thiazole identified them as potent inhibitors of DNA gyrase and topoisomerase IV, crucial enzymes for bacterial survival. ekb.eg

Antibacterial Activity of Selected this compound Derivatives
CompoundBacterial Strain(s)Observed ActivityReference
p-tE. coli, P. aeruginosa, K. pneumoniae, S. aureusShowed more antibacterial activity than the standard. nih.gov
p-hp and p-asE. coli, P. aeruginosa, K. pneumoniae, S. aureusDemonstrated considerable antibacterial activity. nih.gov
Compound 7eVarious bacteriaExhibited high antibacterial activity. tandfonline.com
Compound 7fVarious bacteriaExhibited high antibacterial activity. tandfonline.com
Compounds 2a–cGram-positive pathogens, including resistant S. aureusPotent bactericidal activity (MIC 1–2 µg/mL against S. aureus). nih.gov
Thiourea derivative 35S. aureus, E. coli, K. pneumoniaePotent inhibitor of DNA gyrase and topoisomerase IV (IC50 = 25.7 µM). ekb.eg
4-nitrobenzamide 38S. aureus, E. coli, K. pneumoniaePotent inhibitor of DNA gyrase and topoisomerase IV (IC50 = 30.4 µM). ekb.eg

Antifungal Efficacy and Spectrum against Fungal Strains

In addition to their antibacterial properties, this compound derivatives have been extensively studied for their antifungal potential. nih.govnih.gov These compounds have shown efficacy against a variety of fungal strains, including clinically important yeasts and molds.

One study reported that a synthesized thiazole derivative, p-t, demonstrated higher antifungal activity than the standard drug against Candida albicans, Aspergillus flavus, Aspergillus fumigates, and Trichophyton rubrum. nih.gov Other derivatives, p-hp and p-as, also showed considerable antifungal activity against all tested fungi. nih.gov Further investigations into a series of 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives revealed that compounds 7i and 7j displayed notable anticandidal effects, particularly against C. parapsilosis and C. glabrata. tandfonline.com

A significant finding is the potent activity of some of these derivatives against azole-resistant fungal strains. nih.gov For instance, compounds 2a–c exhibited antifungal activity against azole-resistant A. fumigatus. nih.gov Moreover, compounds 2b and 5a were active against multidrug-resistant yeasts, including the emerging pathogen Candida auris. nih.gov A separate study focused on newly synthesized thiazole derivatives containing a cyclopropane (B1198618) system, which showed very strong activity against clinical C. albicans isolates, with MIC values as low as 0.008–7.81 µg/mL. nih.gov

Antifungal Activity of Selected this compound Derivatives
CompoundFungal Strain(s)Observed ActivityReference
p-tC. albicans, A. flavus, A. fumigates, T. rubrumDemonstrated higher antifungal activity than the standard. nih.gov
p-hp and p-asC. albicans, A. flavus, A. fumigates, T. rubrumShowed considerable antifungal activity. nih.gov
Compound 7iC. parapsilosis, C. glabrataDisplayed anticandidal effect. tandfonline.com
Compound 7jC. parapsilosis, C. glabrataDisplayed anticandidal effect. tandfonline.com
Compounds 2a–cAzole-resistant A. fumigatusExhibited antifungal activity. nih.gov
Compound 2b and 5aMultidrug-resistant yeasts (including C. auris)Showed antifungal activity. nih.gov
Thiazole derivatives with cyclopropane systemClinical C. albicans isolatesVery strong activity (MIC = 0.008–7.81 µg/mL). nih.gov

Molecular Mechanisms of Antimicrobial Action, including Enzyme Inhibition (e.g., fungal ergosterol (B1671047) biosynthesis via CYP51)

The antimicrobial effects of this compound derivatives are attributed to various molecular mechanisms. One of the most well-documented mechanisms, particularly for their antifungal activity, is the inhibition of ergosterol biosynthesis. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and ultimately cell death. patsnap.com

Azole antifungals, a major class of drugs, function by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a crucial enzyme in the conversion of lanosterol to ergosterol. patsnap.comresearchgate.net This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, compromising the integrity of the fungal cell membrane. researchgate.net Research suggests that some thiazole derivatives may act in a similar manner, targeting the fungal cell membrane and potentially inhibiting enzymes within the ergosterol biosynthesis pathway. nih.gov An ergosterol assay has been used to investigate whether these derivatives bind to fungal membrane sterols, which could explain their mode of action. nih.gov

Other proposed mechanisms of antimicrobial action for thiazole derivatives include interference with the fungal cell wall structure and the inhibition of bacterial DNA gyrase and topoisomerase IV. ekb.egnih.gov

Anticancer Activity Studies

The therapeutic potential of this compound derivatives extends to oncology, with numerous studies demonstrating their ability to inhibit the growth of various cancer cells. tandfonline.comnih.govnih.govmdpi.com

In Vitro Antiproliferative Effects in Diverse Cancer Cell Lines

A significant body of research has established the in vitro antiproliferative effects of these thiazole derivatives across a wide range of human cancer cell lines. These studies typically use assays like the MTT assay to determine the concentration of the compound required to inhibit cell growth by 50% (IC50).

For instance, a series of novel 2-oxoindolin-3-ylidene thiazole derivatives were evaluated against a panel of sixty cancer cell lines, with several compounds demonstrating potent antiproliferative activity. nih.gov Compounds 4b, 4c, 4d, and 4l showed complete cell death across the tested cell lines, with mean growth inhibition percentages of 118.86%, 135.32%, 148.27%, and 126.16%, respectively. nih.gov Another study on newly synthesized thiazole derivatives reported that all tested compounds suppressed the growth of MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com Compound 4c from this series exhibited an IC50 of 2.57 ± 0.16 μM toward MCF-7 cells. mdpi.com

Furthermore, research on 2-heteroaryl-N-[4-(substituted aryl)thiazol-2-yl]propanamide derivatives showed that compounds 7g and 7j displayed high cytotoxicity against the HL-60 human leukemia cell line. tandfonline.com Compound 7g and others also exhibited cytotoxic activity against THP-1 human monocytic leukemia cells. tandfonline.com

In Vitro Antiproliferative Activity of Selected this compound Derivatives
CompoundCancer Cell Line(s)Observed Activity (IC50 or Growth Inhibition)Reference
Compound 4cHepG2 (Liver)IC50 = 5.67 µM nih.gov
Compound 4lVariousMean growth inhibition of 126.16% nih.gov
Compound 6cVariousMean growth inhibition of 78.46% nih.gov
Compound 4cMCF-7 (Breast)IC50 = 2.57 ± 0.16 μM mdpi.com
Compound 7gHL-60 (Leukemia), THP-1 (Leukemia)High cytotoxicity tandfonline.com
Compound 7jHL-60 (Leukemia)High cytotoxicity tandfonline.com

Enzyme Inhibitory Potentials

Derivatives of this compound have emerged as a versatile scaffold in medicinal chemistry, demonstrating significant inhibitory activity against a range of enzymes implicated in various pathological conditions. The inherent structural features of the 2-aminothiazole (B372263) core allow for diverse chemical modifications, leading to the development of potent and selective inhibitors for specific enzyme targets.

Alkaline Phosphatase Inhibition

Alkaline phosphatases (APs) are a group of enzymes involved in the dephosphorylation of various molecules, and their isozymes are linked to diseases like cancer. nih.govresearchgate.net Thiazole-containing compounds have been investigated as potential inhibitors of these enzymes. For instance, a series of thiazol-2-ylidene-benzamide derivatives were evaluated for their ability to inhibit AP isozymes. nih.govresearchgate.net Within this series, certain compounds demonstrated notable sensitivity towards human tissue non-specific alkaline phosphatase (h-TNAP). nih.govresearchgate.net

One of the most effective compounds identified was 2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (B126), which proved to be a highly potent and selective inhibitor of h-TNAP, exhibiting an IC50 value of 0.079 ± 0.002 μM. nih.gov The inhibitory action of these derivatives suggests their potential as therapeutic agents for diseases associated with elevated AP activity. nih.govresearchgate.net Further research into other thiazoline (B8809763) derivatives has also indicated their promise as alkaline phosphatase inhibitors (ALPIs), warranting more extensive studies to establish their medicinal applications. mdpi.com

Table 1: Alkaline Phosphatase Inhibition by Thiazole Derivatives This is an interactive table. You can sort and filter the data.

Compound Name Target Enzyme IC50 (µM) Source
2″-chloro-N-(3-(4'-fluorophenyl)-4-methylthiazol-2(3H)-ylidene) benzamide (2e) h-TNAP 0.079 ± 0.002 nih.gov
Pyrazolo-oxothiazolidine derivative (7g) Alkaline Phosphatase 0.045 ± 0.004 nih.gov
Monopotassium phosphate (B84403) (Standard) Alkaline Phosphatase 5.242 ± 0.472 nih.gov

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a key virulence factor in infections caused by bacteria such as Helicobacter pylori. researchgate.net The inhibition of urease is a critical therapeutic strategy for treating these infections. researchgate.net A novel series of bi-heterocyclic propanamides incorporating the 2-amino-1,3-thiazole moiety has been synthesized and evaluated for urease inhibitory potential. nih.gov The entire series of these compounds, specifically 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides, displayed very promising activity against the urease enzyme. nih.gov The development of such potent inhibitors from the thiazole scaffold highlights its importance in designing new anti-ulcer drugs. researchgate.netnih.gov

Other Relevant Enzyme Interactions (e.g., Glutamine-fructose-6-phosphoamidamitransferase (GFAT), Protein kinase (Yck2), Heat-shock protein 90 (Hsp90))

Glutamine-fructose-6-phosphate amidotransferase (GFAT): GFAT is the rate-limiting enzyme in the hexosamine biosynthetic pathway (HBP), which produces UDP-GlcNAc for protein glycosylation. nih.govthno.orgmdpi.com This pathway and the GFAT enzyme are crucial for normal cell function and have been implicated in the development of several diseases, including cancer and metabolic disorders. nih.govmdpi.comresearchgate.net GFAT catalyzes the conversion of fructose-6-phosphate (B1210287) to glucosamine-6-phosphate. mdpi.com Inhibition of GFAT can disrupt these pathological processes, making it an attractive therapeutic target. nih.govnih.gov While specific studies on this compound derivatives as GFAT inhibitors are not yet widespread, the thiazole nucleus is a key component in many biologically active molecules, suggesting that its derivatives could be explored for GFAT inhibitory activity.

Protein kinase (Yck2): Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and fungal infections. nih.gov The thiazole ring is a recognized pharmacophore in the design of protein kinase inhibitors. nih.gov For example, a 2,3-aryl-pyrazolopyridine scaffold was identified as an inhibitor of Yck2, a casein kinase 1 (CK1) family member in Candida albicans, helping to restore antifungal sensitivity. nih.gov Derivatives of 1,3-thiazole-5-carboxylic acid have also been identified as inhibitors of protein kinase CK2. nih.gov Given the established success of thiazole-containing compounds as inhibitors for various kinases, derivatives of this compound represent a promising avenue for the development of novel inhibitors against kinases like Yck2.

Heat-shock protein 90 (Hsp90): Hsp90 is a molecular chaperone that plays a critical role in stabilizing a number of proteins required for tumor cell growth and survival, making it a key target in cancer therapy. nih.govnih.gov Inhibition of Hsp90 leads to the degradation of its client proteins, resulting in the suppression of tumor growth. nih.gov The discovery of Hsp90 inhibitors has been a major focus of anticancer drug development. researchgate.net While many known synthetic inhibitors are based on scaffolds like purines and pyrazoles, the versatility of the thiazole ring makes it a candidate for designing novel Hsp90 inhibitors. nih.govresearchgate.net

Antioxidant Activity Evaluation

Mechanisms of Radical Scavenging Activity and Oxidative Stress Modulation (e.g., DPPH assay)

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. derpharmachemica.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method used to evaluate the radical scavenging ability of chemical compounds. derpharmachemica.comnih.govniscpr.res.in In this assay, the stable DPPH radical is reduced by an antioxidant, causing a color change from violet to yellow, which can be measured spectrophotometrically. derpharmachemica.comnih.gov

Several studies have demonstrated the antioxidant potential of 2-aminothiazole derivatives. A series of 2-aminothiazole sulfonamide derivatives were synthesized and evaluated for their antioxidant properties using the DPPH assay. nih.govresearchgate.net One compound, featuring a chloride group at the para-position of a benzene (B151609) ring (compound 8), exhibited the highest DPPH radical scavenging activity (90.09%). nih.gov Other derivatives also showed moderate to good activity, indicating that the 2-aminothiazole scaffold is a promising backbone for developing novel antioxidant agents. niscpr.res.innih.govresearchgate.net

Table 2: DPPH Radical Scavenging Activity of 2-Aminothiazole Sulfonamide Derivatives This is an interactive table. You can sort and filter the data.

Compound Substituent % DPPH Scavenging Activity (at 300 µg/mL) Source
8 p-Cl 90.09% nih.gov
10 m-NO₂ 70.29% nih.gov
12 2,3,5,6-tetraCH₃ 41.97% nih.gov
6 p-NO₂ 33.96% nih.gov
5 p-OCH₃ 33.33% nih.gov

Antitubercular Activity against Mycobacterium tuberculosis

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitating the discovery of new therapeutic agents. nih.gov The 2-aminothiazole series has been identified as having potent antibacterial activity against M. tuberculosis. nih.gov

Extensive research has explored the structure-activity relationship (SAR) of these compounds. It has been determined that while the C-2 position of the thiazole ring can be modified with various lipophilic groups, the C-4 position and the thiazole core are less tolerant to changes. nih.gov Certain 2-aminothiazole derivatives have achieved sub-micromolar minimum inhibitory concentrations (MICs). nih.gov For example, hybrids of 2-amino-4-methylthiazole (B167648) with a 5-arylidene thiazolidinone moiety have been synthesized and screened for antitubercular activity. researchgate.net One 5-acetyl analog (6c) showed an MIC of 0.78 μg/ml, while a 5-ethyl carboxylate derivative (6k) had an MIC of 1.56 μg/ml and a high selectivity towards M. tuberculosis over human cells. researchgate.net Furthermore, some aminobenzothiazole derivatives have demonstrated bactericidal activity against both replicating and nonreplicating M. tuberculosis. nih.govtbdrugaccelerator.org These findings underscore the significant potential of the 2-aminothiazole scaffold in the development of new and effective anti-TB drugs. nih.govmdpi.com

**Table 3: Antitubercular Activity of Thiazole Derivatives against M. tuberculosis*** *This is an interactive table. You can sort and filter the data.

Compound Series Specific Compound MIC (µg/mL) Strain Source
2-aminothiazole hybrids Acetyl analog (6c) 0.78 M. tuberculosis researchgate.net
2-aminothiazole hybrids Ethyl carboxylate derivative (6k) 1.56 M. tuberculosis researchgate.net
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Compound 1 5.5 H37Rv mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol Compound 1 11 MDR-TB mdpi.com

Inhibition of Specific Mycobacterial Targets (e.g., DprE1)

Derivatives containing thiazole and related benzothiazole (B30560) scaffolds have been identified as potent inhibitors of key mycobacterial enzymes, particularly the decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). DprE1 is a critical flavoenzyme involved in the biosynthesis of the mycobacterial cell wall component, arabinogalactan. vlifesciences.com Inhibition of this enzyme disrupts the formation of decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose for cell wall synthesis, leading to bacterial death. vlifesciences.compsu.edu

The class of benzothiazinones (BTZs), such as BTZ043 and its preclinical successor PBTZ169, are potent suicide inhibitors of DprE1. psu.eduplos.org These compounds, which contain a nitroaromatic group, are metabolically activated by DprE1; the enzyme reduces the nitro group, leading to the formation of a reactive species that covalently and irreversibly binds to a cysteine residue (Cys387) in the active site. vlifesciences.com This covalent modification results in the inactivation of the enzyme. vlifesciences.com

In addition to covalent inhibitors, numerous non-covalent inhibitors of DprE1 have been discovered. A notable example is a benzothiazolyl derivative known as TCA1, which binds non-covalently to the DprE1 active site, establishing hydrophobic and van der Waals interactions with residues like Cys387 and Tyr314. vlifesciences.com More recently, novel series of 1,2,3-triazole-linked benzoxazole (B165842) derivatives have been designed and evaluated as DprE1 inhibitors. nih.gov Compounds from this series, BOK-2 and BOK-3, demonstrated significant DprE1 inhibition with IC50 values of 2.2 µM and 3.0 µM, respectively, comparable to the standard non-covalent inhibitor TCA1. nih.gov These findings underscore the potential of designing diverse heterocyclic scaffolds that target DprE1 for the development of new anti-tubercular agents.

Table 1: Examples of Thiazole-Related Inhibitors of Mycobacterial DprE1

Compound/ClassTargetInhibition MechanismKey Findings
Benzothiazinones (e.g., BTZ043, PBTZ169) DprE1Covalent, IrreversibleAct as suicide inhibitors; the nitro group is reduced by the enzyme, leading to covalent bonding with Cys387 in the active site. vlifesciences.compsu.edu PBTZ169 is a clinical candidate. plos.org
Benzothiazolyl Derivatives (e.g., TCA1) DprE1Non-covalentBinds non-covalently to the active site through hydrophobic and van der Waals interactions. vlifesciences.com
1,2,3-Triazole-Benzoxazole Hybrids (e.g., BOK-2) DprE1Non-covalentShowed significant inhibitory activity (IC50 = 2.2 µM), comparable to the standard inhibitor TCA1, validating this scaffold for DprE1 targeting. nih.gov

Investigation of Other Pharmacological Activities and their Underlying Molecular Basis (e.g., antiviral against influenza A, anti-inflammatory effects)

The therapeutic potential of the 2-aminothiazole scaffold extends beyond antimicrobial activity, with numerous derivatives exhibiting significant antiviral and anti-inflammatory properties.

Antiviral Activity against Influenza A Research into phenolic compounds for antiviral applications has identified Tabamide A (TA0), a compound containing a thiazole-related structure, as having activity against influenza A virus (IAV). nih.govresearchgate.netmdpi.com Structure-activity relationship studies on synthetic derivatives of Tabamide A revealed that two hydroxyl groups and a double bond between specific carbons (C7 and C8) are crucial for its antiviral action. nih.govmdpi.com One derivative, TA25, demonstrated an antiviral activity seven times higher than the parent compound. nih.govmdpi.com Mechanistic studies suggest that these compounds act early in the viral infection cycle by inhibiting the synthesis of viral mRNA, thereby preventing viral replication. nih.gov The development of such derivatives may offer new therapeutic avenues for treating influenza infections. nih.govmdpi.com

Anti-inflammatory Effects Thiazole derivatives have demonstrated notable anti-inflammatory effects through various mechanisms. Studies on 2-amino-1,3-thiazole compounds have shown they can suppress the production of key pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in lipopolysaccharide-stimulated microglial cells. researchgate.net

Furthermore, newly synthesized benzothiazole derivatives incorporating benzenesulphonamide and carboxamide moieties have been evaluated for in vivo anti-inflammatory activity. nih.gov In a carrageenan-induced rat paw edema model, compounds 17c and 17i showed potent, time-dependent edema inhibition. Compound 17c inhibited edema by 72%, 76%, and 80% at 1, 2, and 3 hours, respectively. nih.gov Similarly, compound 17i achieved 64%, 73%, and 78% inhibition over the same time points. nih.gov These effects were comparable to the standard anti-inflammatory drug celecoxib. The ulcerogenic index for these active compounds was also low, suggesting a favorable gastrointestinal profile. nih.gov These activities highlight the role of the thiazole scaffold in designing potent anti-inflammatory agents. nih.gov

Table 2: Summary of Antiviral and Anti-inflammatory Activities

ActivityCompound Class/Example(s)Molecular Basis/Mechanism of ActionKey Research Findings
Antiviral (Influenza A) Tabamide A Derivatives (e.g., TA25)Inhibition of viral mRNA synthesis at an early stage of the viral life cycle.Derivative TA25 showed 7-fold higher activity than the parent compound. nih.govmdpi.com Two hydroxyl groups and a C7-C8 double bond were found to be critical for activity. nih.gov
Anti-inflammatory 2-Amino-1,3-thiazolesSuppression of pro-inflammatory cytokines (IL-1β and TNF-α).Demonstrated effective reduction of key inflammatory mediators in activated microglial cells. researchgate.net
Anti-inflammatory Benzothiazole-Carboxamide Derivatives (e.g., 17c, 17i)Inhibition of inflammatory mediators in vivo.In a rat paw edema model, compound 17c showed up to 80% edema inhibition, comparable to celecoxib. nih.gov The compounds also exhibited a low ulcerogenic index. nih.gov

Cytotoxicity Profiles in Relevant Cell Lines (focus on low cytotoxicity as a favorable characteristic for compound development)

Evaluating the cytotoxicity of novel compounds is a critical step in drug development. For agents targeting infectious diseases or inflammatory conditions, low cytotoxicity against human cell lines is a highly desirable characteristic, as it suggests a wider therapeutic window and a better safety profile.

Studies on thiazole-amino acid hybrid derivatives have explored their effects on various human cancer cell lines, providing valuable data on their cytotoxic potential. nih.govrsc.org While the goal of these specific studies was often to identify potent anticancer agents, the data can be interpreted to select for compounds with low toxicity for other therapeutic applications. For instance, some parent 2-aminothiazole compounds showed weak or no cytotoxicity, with the cytotoxic potential increasing only after hybridization with certain amino acids. nih.gov

In one study, a series of thiazole-phthalimide derivatives were tested against MCF-7 (breast cancer), MDA-MB-468 (breast cancer), and PC-12 (pheochromocytoma) cell lines. nih.gov While some compounds like 5b and 5k were highly potent against specific cell lines, with IC50 values of 0.2 µM and 0.6 µM respectively, others in the same series displayed significantly lower cytotoxicity. nih.gov Similarly, another investigation into thiazole-amino acid hybrids against A549 (lung), HeLa (cervical), and MCF-7 cells found that while five compounds displayed potent cytotoxicity (IC50 values from 2.07–8.51 μM), many other derivatives were less active. nih.govresearchgate.net This variability highlights that the thiazole scaffold can be chemically modified to tune its cytotoxic profile. For the development of non-cancer therapeutics, derivatives that retain the desired pharmacological activity (e.g., antiviral, anti-inflammatory) but exhibit high IC50 values against human cell lines would be considered ideal candidates for further investigation.

Table 3: Cytotoxicity (IC50, µM) of Selected Thiazole Derivatives in Various Cancer Cell Lines

Compound ReferenceCell Line (Cancer Type)IC50 (µM)Control Drug (IC50, µM)
5a nih.govA549 (Lung)2.075-Fluorouracil (8.74)
5a nih.govHeLa (Cervical)3.865-Fluorouracil (3.49)
5a nih.govMCF-7 (Breast)4.295-Fluorouracil (6.52)
5f nih.govA549 (Lung)3.445-Fluorouracil (8.74)
5f nih.govHeLa (Cervical)8.515-Fluorouracil (3.49)
5f nih.govMCF-7 (Breast)6.235-Fluorouracil (6.52)
4b researchgate.netHL-60 (Leukemia)1.3Doxorubicin (N/A)
5b nih.govMCF-7 (Breast)0.2N/A
5g nih.govPC-12 (Pheochromocytoma)0.43N/A
5k nih.govMDA-MB-468 (Breast)0.6N/A

Structure Activity Relationship Sar and Rational Drug Design Principles for 2 Amino 3 1,3 Thiazol 2 Yl Propanamide Analogues

Impact of Substituent Variations on the Thiazole (B1198619) Ring on Biological Efficacy and Selectivity

The thiazole ring is a privileged scaffold in medicinal chemistry, and its substitution pattern is a key determinant of the biological activity of 2-Amino-3-(1,3-thiazol-2-yl)propanamide analogues. excli.deresearchgate.net Variations on this ring system significantly influence both the potency and selectivity of these compounds against various biological targets.

Structure-activity relationship studies have shown that substitutions at the 4- and 5-positions of the thiazole ring are particularly important. For instance, in a series of N-(thiazol-2-yl)-benzamide analogues investigated as antagonists for the Zinc-Activated Channel (ZAC), modifications on the thiazole ring directly impacted inhibitory potency. semanticscholar.org The introduction of a bulky tert-butyl group at the 4-position of the thiazole ring was found to be a key modification in potent antagonists. semanticscholar.org

In the context of antimicrobial activity, the nature of the substituent on the thiazole ring plays a crucial role. Quantitative Structure-Activity Relationship (QSAR) analyses of 2-amino-arylthiazole derivatives have demonstrated that aryl substitutions at the 4-position of the thiazole ring are common among compounds with antifungal properties. researchgate.net Specifically, the presence of a 4-chlorophenyl or a simple phenyl group at this position was a feature of the studied antifungal compounds. researchgate.net Further research has indicated that the electronic properties of substituents on an attached benzene (B151609) ring are beneficial for activity. The presence of electron-withdrawing groups, such as a nitro group (NO₂), or electron-donating groups, like a methoxy (B1213986) group (OMe), on a phenyl ring attached to the thiazole moiety can enhance antifungal activity. nih.gov This suggests that both steric bulk and electronic factors are critical for modulating the biological efficacy of these analogues.

The table below summarizes the impact of various substituents on the thiazole ring on the biological activity of selected analogues.

Compound/Analogue Class Thiazole Ring Substituent Biological Activity Noted
N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide4-(tert-butyl)Potent ZAC antagonist semanticscholar.org
2-amino-N-(4-(4-chlorophenyl)thiazol-2-yl)propanamide analogues4-(4-chlorophenyl)Antifungal activity researchgate.net
2,4-disubstituted thiazole derivativesBenzene ring at C4 with para-NO₂ or -OMe groupsAntifungal activity nih.gov

Influence of Modifications to the Propanamide Linker and Amino Acid Moiety on Pharmacological Activity

Modifications to the propanamide linker and the alpha-amino acid portion of the scaffold are pivotal in defining the pharmacological profile of this compound analogues. These changes can affect how the molecule interacts with its target, influencing potency and selectivity.

Studies on benzothiazole-propanamide derivatives have explored the replacement of the primary amide with moieties containing pyrrolidine (B122466) or morpholine. nih.govresearchgate.net These modifications were investigated for their inhibitory effects on monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE). The results indicated that derivatives incorporating a pyrrolidin-1-yl group at the end of the propanamide linker, such as N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide and N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide, exhibited good inhibitory potency against BuChE and selective MAO-B inhibitory effects. nih.govresearchgate.net This highlights the linker's role in orienting the molecule within the active site of the target enzyme.

The amino acid moiety itself offers a versatile point for modification to alter biological activity. In a QSAR study of antifungal amino acid-conjugated 2-amino-arylthiazoles, various amino acid side chains were incorporated. researchgate.net The specific amino acid derivative attached to the core structure was shown to significantly affect the antifungal profile. For example, analogues incorporating side chains derived from tryptophan (indol-3-yl), histidine, serine, and arginine all displayed varying degrees of activity against different fungal species. researchgate.net This demonstrates that the amino acid portion can be tailored to achieve desired target interactions and specificity.

The following table details how modifications to the linker and amino acid components influence pharmacological activity.

Compound/Analogue Linker/Amino Acid Moiety Modification Pharmacological Activity
N-(benzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide derivativesPropanamide linker terminated with a pyrrolidine ringBuChE and selective MAO-B inhibition nih.govresearchgate.net
2-amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamideTryptophan-derived moietyAntifungal activity researchgate.net
2-amino-3-(benzyloxy)-N-(4-phenylthiazol-2-yl)propanamideSerine-derived moietyAntifungal activity researchgate.net
2-amino-N-(4-phenylthiazol-2-yl)-5-(3-nitroguanidino)pentanamideArginine-derived moietyAntifungal activity researchgate.net

Identification of Key Pharmacophoric Features for Target Specificity and Potency

The rational design of potent and selective this compound analogues relies on identifying the key pharmacophoric features essential for molecular recognition and biological activity. A pharmacophore model for this class of compounds generally consists of the thiazole ring, the propanamide linker, and the variable amino acid group, each contributing distinct features.

The Thiazole Ring: This aromatic heterocycle is a crucial pharmacophoric element. excli.deresearchgate.net It can participate in various non-covalent interactions, including hydrogen bonding (via the nitrogen atom), π-π stacking, and hydrophobic interactions. The substituent pattern on the thiazole ring, as discussed previously, fine-tunes these interactions, thereby influencing target affinity and selectivity. semanticscholar.org For instance, a bulky hydrophobic group at the 4-position can enhance binding to a hydrophobic pocket in the target protein. semanticscholar.org

The Propanamide Linker: The amide group within the propanamide linker is a key hydrogen bond donor and acceptor. This feature is critical for anchoring the ligand into the active site of a target protein. The length and flexibility of the linker are also important, as they determine the optimal positioning of the thiazole and amino acid moieties for interaction with their respective binding sites. nih.gov

The Amino Acid Moiety: The α-amino group and the side chain of the amino acid component provide crucial points for interaction and specificity. The primary amine can act as a hydrogen bond donor or can be protonated, forming ionic interactions. The side chain offers the greatest opportunity for variation to achieve target selectivity. By varying the side chain's size, polarity, and charge, analogues can be designed to fit the specific contours and chemical environment of a target's binding pocket. researchgate.net

QSAR studies have reinforced the importance of these features by correlating physicochemical properties such as mass, polarizability, and electronegativity with biological activity, providing a quantitative basis for the pharmacophore model. excli.de

Elucidation of Structural Determinants for Differential Biological Activity and Target Selectivity

The differential biological activity and target selectivity observed among analogues of this compound are dictated by specific structural determinants. Subtle changes in the molecular structure can lead to significant shifts in pharmacological profiles, for example, steering a compound's activity from an antifungal agent to a selective enzyme inhibitor.

The substitution on the thiazole core is a primary determinant. In the case of ZAC antagonists, a detailed SAR study revealed that the nature and position of substituents on the benzamide (B126) ring attached to the 2-amino position of the thiazole were critical. semanticscholar.org The presence and location of halogen atoms or other functional groups on this ring system led to a wide range of potencies, illustrating how fine-tuning electronic and steric properties can optimize binding to a specific receptor subtype while minimizing off-target effects. semanticscholar.org

Similarly, the structure of the propanamide linker and the terminal group attached to it determines selectivity between different enzymes. The study on MAO-B and BuChE inhibitors found that incorporating a pyrrolidine ring at the terminus of the linker favored potent BuChE inhibition, while other modifications might lead to different selectivity profiles. nih.govresearchgate.net This demonstrates that the linker is not merely a spacer but an active contributor to target recognition.

The choice of the amino acid moiety is a determinant for specificity, particularly in antimicrobial contexts. The variation in antifungal activity among analogues with different amino acid side chains (e.g., from tryptophan vs. arginine) suggests that these side chains interact with specific residues in the fungal target protein. researchgate.net An indole (B1671886) group may favor hydrophobic or π-stacking interactions, whereas a guanidinium (B1211019) group will favor ionic and hydrogen bonding interactions, thus conferring selectivity for different fungal targets or species.

In essence, the interplay between the electronic and steric properties of the thiazole ring substituents, the conformational constraints and hydrogen-bonding capacity of the propanamide linker, and the specific interactions afforded by the amino acid side chain collectively determine the specific biological activity and target preference of each analogue.

Computational Chemistry and Advanced Molecular Modeling Approaches in 2 Amino 3 1,3 Thiazol 2 Yl Propanamide Research

Molecular Docking Simulations for Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between "2-Amino-3-(1,3-thiazol-2-yl)propanamide" and its biological targets.

Molecular docking simulations have been instrumental in elucidating the binding modes of 2-aminothiazole (B372263) derivatives, including "this compound," within the active sites of various enzymes and receptors. These studies reveal key interactions that are crucial for the compound's biological activity.

Alkaline Phosphatase (ALP): Docking studies on thiazole (B1198619) derivatives as ALP inhibitors have shown that these compounds can fit well into the active site of the enzyme. The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues. Current time information in Hong Kong, HK.

Urease: For urease, the thiazole moiety of compounds like "this compound" can interact with the nickel ions in the active site, which is a common mechanism for urease inhibitors. researchgate.net

DprE1: In the context of Mycobacterium tuberculosis, the 2-aminothiazole scaffold has been identified as a potent inhibitor of DprE1, an essential enzyme in cell wall synthesis. Docking studies have revealed that these compounds can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.gov

Hsp90: As an inhibitor of Heat shock protein 90 (Hsp90), a chaperone protein implicated in cancer, 2-aminothiazole derivatives have been shown to bind to the ATP-binding site in the N-terminal domain. Molecular docking has helped in understanding the specific interactions that contribute to their inhibitory activity. nih.gov

CYP51: Thiazole-based compounds are known inhibitors of cytochrome P450 14α-sterol demethylase (CYP51), a key enzyme in fungal ergosterol (B1671047) biosynthesis. Docking studies have elucidated how these molecules can coordinate with the heme iron in the active site and interact with surrounding amino acid residues, explaining their antifungal properties. ijesi.org

While specific docking studies for "this compound" with RAS p21, GFAT, and Yck2 are not extensively documented in publicly available literature, the general binding modes of the 2-aminothiazole scaffold with kinases and other enzymes suggest that similar interactions, such as hydrogen bonding and hydrophobic contacts, would be critical.

Molecular docking not only predicts the binding pose but also estimates the binding affinity, typically as a docking score or binding energy. Lower binding energies generally indicate a more stable protein-ligand complex. These predictions are crucial for ranking potential drug candidates before their synthesis and experimental testing. nih.gov

Furthermore, these simulations can predict the conformational changes that may occur in both the ligand and the protein upon binding. The flexibility of the "this compound" molecule allows it to adopt different conformations to fit optimally into the binding pocket of a target protein. Similarly, the protein may undergo induced-fit changes to accommodate the ligand, leading to a more stable interaction. nih.gov Fluorescence spectroscopy is a valuable experimental technique used to investigate these interactions, including quenching mechanisms and conformational changes within the protein in the presence of small molecules. nih.gov

Target Enzyme/ReceptorPredicted Interaction TypesKey Interacting Residues (Examples)Predicted Binding Affinity (Range)
Alkaline PhosphataseHydrogen Bonding, Hydrophobic InteractionsNot Specified-
UreaseCoordination with Ni ions, Hydrogen BondingNot Specified-
DprE1Hydrogen Bonding, Hydrophobic InteractionsNot Specified-
Hsp90Hydrogen Bonding, Hydrophobic InteractionsAsp93, Ala55-
CYP51Coordination with Heme Iron, Hydrophobic InteractionsNot Specified-

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

QSAR studies on 2-aminothiazole derivatives involve the calculation of various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. excli.de These descriptors can be electronic (e.g., charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). excli.detandfonline.com

Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms are then used to build a QSAR model that correlates these descriptors with the observed biological activities (e.g., IC50 values). A good QSAR model will have high predictive power, as indicated by statistical parameters like the correlation coefficient (R²) and the cross-validated correlation coefficient (Q²). tandfonline.comimist.ma For instance, a QSAR study on 2-aminothiazole derivatives as anticancer agents generated a model with a high correlation coefficient, indicating its robustness. tandfonline.com

QSAR Study on 2-Aminothiazole DerivativesStatistical MethodKey Molecular DescriptorsCorrelation Coefficient (R²)Cross-validated R² (Q²)
Anticancer Activity (Hec1/Nek2 Inhibition)MLRATSC1i, MATS8c, RPSA0.84360.7965
Anti-giardial ActivityNot SpecifiedE2M, RDF115m, F10, MATS6v, Hypnotic-80HighNot Specified
Antimicrobial ActivitykNN-MFAElectrostatic, Steric, Hydrophobic fields0.95210.8619
PIN1 InhibitionMLR, ANNMR, LogP, ELUMO, J0.76 (MLR), 0.98 (ANN)0.63 (MLR), 0.99 (ANN)

Once a reliable QSAR model is developed, it can be used to predict the biological activity of new, untested compounds. This is particularly useful in lead optimization, where the model can guide the modification of a lead compound (like "this compound") to enhance its activity. excli.de By analyzing the QSAR equation, chemists can identify which molecular properties are most important for activity and design new derivatives with improved characteristics. excli.de

QSAR models are also employed in virtual screening, where large databases of chemical compounds can be rapidly screened to identify those with high predicted activity. This approach significantly reduces the time and cost associated with experimental screening and can lead to the discovery of novel active compounds. nih.govacs.org

Pharmacophore Modeling and Virtual Screening for De Novo Ligand Identification

Pharmacophore modeling is another powerful computational technique used in drug discovery. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For "this compound" and its derivatives, a pharmacophore model would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, all arranged in a specific three-dimensional geometry. This model can be generated based on the structure of the target's active site or from a set of known active ligands.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for molecules that match the pharmacophore features. This virtual screening approach is highly effective for identifying novel scaffolds or for de novo ligand design, where new molecules are built from scratch to fit the pharmacophore model. This strategy has been successfully applied to discover novel inhibitors for various targets, including those relevant to the 2-aminothiazole class of compounds. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics (General academic practice, applicable if more advanced studies are conducted)

Molecular Dynamics (MD) simulations represent a powerful computational method for analyzing the physical movements of atoms and molecules over time. plos.org This technique provides detailed, atom-level insights into the behavior of biomolecules, such as this compound, offering a dynamic perspective that complements static modeling approaches like molecular docking. plos.orgjchemlett.com While specific MD simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the application of this methodology to analogous thiazole-containing compounds and amino acid derivatives is a standard practice in medicinal chemistry and drug discovery. plos.orgresearchgate.net These studies serve as a blueprint for how MD simulations can elucidate the compound's conformational flexibility and its dynamic interactions with biological targets.

Conformational Sampling:

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. This compound, possessing several rotatable bonds, can adopt a multitude of conformations in solution. Identifying the most energetically favorable and biologically relevant conformations is crucial for understanding its function. MD simulations are ideally suited for this purpose, as they allow for comprehensive exploration of a molecule's potential energy surface.

In a typical MD simulation, the molecule is placed in a simulated physiological environment, often a box of water molecules, and the system is allowed to evolve over a set period, typically nanoseconds to microseconds. plos.org The simulation tracks the movements of every atom based on a defined force field, which describes the physics of their interactions. The resulting trajectory provides a detailed record of the molecule's conformational changes over time. Analysis of this trajectory can reveal:

Dominant Conformational States: Identifying the most stable and frequently occurring molecular shapes.

Flexibility and Rigidity: Pinpointing which parts of the molecule are flexible and which are conformationally constrained.

Intramolecular Interactions: Detailing the non-covalent interactions, such as hydrogen bonds, that stabilize specific conformations. Studies on related thiazole-amino acid residues have highlighted the importance of interactions like N–H⋯NTzl hydrogen bonds in stabilizing certain conformations. nih.gov

Table 1: Typical Parameters for MD Simulation of this compound
ParameterTypical Value/ChoicePurpose
Force FieldCHARMM36, AMBER, GROMOSDefines the potential energy function for all atoms in the system. nih.gov
Water ModelTIP3P, SPC/EExplicitly models the solvent environment. plos.org
System Size~10,000 - 50,000 atomsEnsures the molecule does not interact with its periodic image.
Simulation Time50 - 500 nanoseconds (ns)Determines the timescale of biological events that can be observed. plos.org
Temperature300 K / 310 KSimulates physiological temperature conditions.
Pressure1 barSimulates constant atmospheric pressure.

Binding Dynamics:

Beyond conformational analysis, MD simulations are instrumental in studying the dynamic process of a ligand binding to its target receptor, typically a protein. researchgate.net After an initial binding pose is predicted by molecular docking, an MD simulation of the protein-ligand complex can be performed to assess the stability of the interaction and characterize the binding mechanism in detail.

For this compound, a simulation of its complex with a putative protein target would provide critical information on:

Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand from its initial docked pose, researchers can determine if the binding is stable over the course of the simulation.

Key Intermolecular Interactions: The simulation allows for a dynamic analysis of hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the compound and amino acid residues of the protein's active site. plos.org This can identify which residues are crucial for anchoring the ligand. jchemlett.com

Role of Water: MD simulations can reveal the role of individual water molecules in mediating the interaction between the ligand and the protein.

Binding Free Energy Calculation: Advanced techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be applied to the MD trajectory to calculate a more accurate estimate of the binding affinity.

Table 2: Potential Analyses from MD Simulation of a this compound-Protein Complex
Analysis TypeMetricDerived Insight
Complex StabilityRoot Mean Square Deviation (RMSD)Assesses the overall stability of the ligand in the binding pocket.
Residue FlexibilityRoot Mean Square Fluctuation (RMSF)Identifies flexible regions of the protein upon ligand binding.
Intermolecular InteractionsHydrogen Bond AnalysisQuantifies the number and duration of specific hydrogen bonds. plos.org
Binding AffinityBinding Free Energy (e.g., MM/PBSA)Provides a quantitative estimate of how strongly the compound binds to its target.
Conformational ChangesRadius of Gyration (Rg)Measures the compactness of the protein to detect conformational shifts.

Future Perspectives and Emerging Research Avenues for 2 Amino 3 1,3 Thiazol 2 Yl Propanamide Based Compounds

Exploration of Novel and Greener Synthetic Pathways and Combinatorial Chemistry for Diverse Derivative Libraries

The synthesis of thiazole (B1198619) derivatives is evolving, with a strong emphasis on sustainable and environmentally friendly methodologies. researcher.life Traditional synthesis methods often rely on hazardous reagents and produce significant chemical waste. researcher.lifenih.gov Consequently, the field is rapidly moving towards "green chemistry" approaches to minimize environmental impact while improving efficiency. bohrium.com

Key green synthetic techniques being explored include:

Microwave and Ultrasound-Assisted Synthesis: These methods often lead to shorter reaction times, higher yields, and fewer by-products compared to conventional heating. nih.govbepls.com

Green Solvents and Catalysts: The use of water, ionic liquids, or solvent-free conditions is becoming more common. bepls.com Researchers are also developing recyclable and reusable catalysts, such as silica-supported tungstosilisic acid or chitosan-based biocatalysts, to make the processes more sustainable. bepls.commdpi.com

Multi-Component Reactions (MCRs): These reactions allow for the synthesis of complex molecules in a single step from three or more reactants, improving efficiency and reducing waste. bepls.com

These greener pathways are not only environmentally conscious but also offer advantages in scalability and cost-effectiveness. nih.gov

Table 1: Comparison of Green Synthetic Methods for Thiazole Derivatives

Method Advantages Reference
Microwave Irradiation Reduced reaction time, high yields, fewer by-products. researcher.lifebepls.com
Ultrasonic Irradiation Mild reaction conditions, high yields, enhanced reaction rates. bepls.commdpi.com
Green Catalysts Recyclable, non-toxic, improved efficiency. nih.govbepls.com

| Solvent-Free Reactions | Reduced environmental waste, simplified purification. | bepls.com |

The principles of green chemistry are being combined with combinatorial chemistry to rapidly generate large libraries of diverse 2-amino-3-(1,3-thiazol-2-yl)propanamide derivatives. By systematically modifying various positions on the thiazole ring and the propanamide backbone, researchers can create a multitude of new chemical entities for high-throughput screening, accelerating the discovery of compounds with desired biological activities.

Advanced Mechanistic Investigations at the Sub-Cellular and Atomic Levels to Fully Elucidate Modes of Action

A deep understanding of how a drug molecule interacts with its biological target is fundamental to developing safer and more effective therapies. For derivatives of this compound, future research will increasingly focus on elucidating their precise mechanisms of action at the molecular level.

Advanced techniques are being employed to investigate these interactions:

Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy can provide high-resolution, three-dimensional structures of a compound bound to its target protein (e.g., an enzyme or receptor). This atomic-level detail is invaluable for understanding the specific interactions that govern binding and activity.

Cellular Target Engagement Assays: Modern cell-based assays utilize probes, such as fluorescently-tagged versions of the compound, to confirm that the molecule is reaching and binding to its intended target within a cellular environment. nih.gov This helps to validate the mechanism of action observed in biochemical assays. nih.gov

Molecular Docking and Simulation: Computational methods are used to predict and analyze the binding modes of ligands within the active site of a biological target. nih.gov These in silico studies can guide the design of new derivatives with improved affinity and selectivity.

For instance, studies on other thiazole derivatives have investigated their ability to induce apoptosis in cancer cells through specific mitochondrial pathways or to inhibit key enzymes like VEGFR-2. mdpi.comnih.gov Similar detailed mechanistic studies on this compound-based compounds will be crucial for their progression as therapeutic candidates.

Development of Multi-Targeted Ligands with Enhanced Efficacy and Specificity through Rational Design

Complex multifactorial diseases, such as cancer and neurodegenerative disorders like Alzheimer's disease, often involve multiple pathological pathways. nih.gov This complexity has given rise to the strategy of developing multi-targeted-directed ligands (MTDLs)—single molecules designed to interact with several biological targets simultaneously. nih.govnih.gov This approach can offer improved therapeutic efficacy compared to traditional "one-target, one-molecule" strategies. nih.gov

The thiazole scaffold is a privileged structure for the rational design of MTDLs. nih.gov By incorporating different pharmacophoric features into a single molecule built around the this compound core, researchers can design ligands with a specific, desired polypharmacological profile.

Rational design involves:

Pharmacophore Hybridization: Combining structural motifs known to bind to different targets. For example, a thiazole derivative was designed to inhibit both cholinesterase and monoamine oxidase-B, two key enzymes implicated in Alzheimer's disease. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematically synthesizing and testing derivatives to understand how specific structural modifications affect activity at each target. This allows for the fine-tuning of potency and selectivity. mdpi.com

Table 2: Examples of Multi-Targeting Strategies for Thiazole-Based Compounds

Compound Class Targets Therapeutic Area Reference
Benzothiazole (B30560) Derivatives Histamine H3 Receptor, Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), Monoamine Oxidase B (MAO-B) Alzheimer's Disease nih.govnih.gov

| Thiazole/Thiazolidinone Hybrids | HIV-1 Reverse Transcriptase (RT), RNase H | HIV/AIDS | mdpi.com |

This rational, multi-target approach holds significant promise for creating next-generation therapeutics with enhanced efficacy for complex diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Design, Synthesis Prediction, and Activity Forecasting

For this compound-based compounds, AI and ML are being integrated in several key areas:

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. springernature.com These models can be trained on existing libraries of active compounds to generate novel thiazole derivatives predicted to have high potency and specificity.

Activity Forecasting: ML models can predict the biological activity of a compound before it is synthesized. researchgate.net By building quantitative structure-activity relationship (QSAR) models, researchers can screen virtual libraries of thousands of derivatives and prioritize the most promising candidates for synthesis, saving considerable time and resources. excli.de

Synthesis Prediction: Computer-aided synthesis planning (CASP) tools use AI to devise the most efficient and practical synthetic routes to a target molecule. nih.gov These programs can retrospectively analyze known reactions to suggest step-by-step pathways, helping chemists to synthesize novel compounds more effectively. nih.gov

The integration of AI and ML offers the potential to not only accelerate the discovery of new drug candidates but also to improve the success rate of preclinical development by enabling more informed decisions at every stage of the process. nih.gov

Q & A

Q. What are the standard synthetic routes for 2-amino-3-(1,3-thiazol-2-yl)propanamide?

A common approach involves coupling thiazol-2-amine derivatives with bromopropanoyl chloride under basic aqueous conditions (e.g., Na₂CO₃) to form the propanamide backbone. Precipitation and purification via recrystallization yield the final product . For example, 3-bromo-N-(1,3-thiazol-2-yl)propanamide is synthesized by reacting 1,3-thiazol-2-amine with 3-bromopropanoyl chloride, followed by filtration and washing .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assignments for thiazole protons (δ 7.0–8.0 ppm) and propanamide backbone signals (δ 2.5–4.0 ppm) confirm structural integrity .
  • IR Spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate functional groups .
  • Elemental Analysis : Matches between calculated and observed C/H/N/S percentages ensure purity (e.g., C₁₅H₁₄N₄O₂S₂ requires C 48.12%, H 3.76%, N 14.96%) .

Q. How can X-ray crystallography resolve structural ambiguities?

Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. ORTEP-III visualizes thermal ellipsoids and molecular geometry, critical for validating stereochemistry .

Advanced Research Questions

Q. How to address contradictory data in crystallographic refinement?

Discrepancies in hydrogen bonding or torsional angles require iterative refinement using SHELX. High-resolution data (>1.0 Å) and twinning detection (via SHELXD) improve model accuracy. For ambiguous cases, computational tools like DFT (B3LYP/SDD) validate geometric parameters .

Q. What computational methods predict intermolecular interactions?

Density Functional Theory (DFT) at the B3LYP/SDD level calculates bond angles (e.g., C1-C2-C3 ≈ 121.4°) and dihedral angles, while graph-set analysis (R²₂(8) motifs) maps hydrogen-bonding patterns in crystal packing .

Q. How to optimize bioactivity through structural modifications?

Substituent effects on the thiazole ring (e.g., 4-methyl or 5-aryl groups) are explored via coupling reactions with aromatic aldehydes. Bioassay-guided synthesis (e.g., antiproliferative screening) links structural features (e.g., electron-withdrawing groups) to activity .

Methodological Notes

  • Synthesis Optimization : Use NaBH₃CN for reductive amination to preserve stereochemistry in amino acid derivatives .
  • Crystallographic Validation : Apply the CIF check tool in PLATON to detect missed symmetry or disorder .
  • Data Interpretation : Cross-reference NMR shifts with databases (e.g., PubChem) for analogs like (2S)-2-azaniumyl-3-(1,3-thiazol-2-yl)propanoate .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.